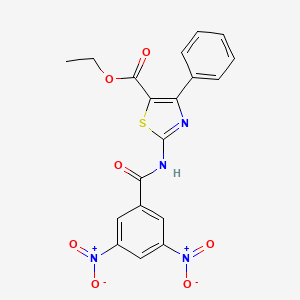

ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a phenyl group, and a dinitrobenzoyl moiety

Properties

IUPAC Name |

ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O7S/c1-2-30-18(25)16-15(11-6-4-3-5-7-11)20-19(31-16)21-17(24)12-8-13(22(26)27)10-14(9-12)23(28)29/h3-10H,2H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOOUAHTBOFOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid . This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with an amine to introduce the amino group. The final step involves the cyclization of the intermediate with ethyl 4-phenyl-1,3-thiazole-5-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its biological activity. The synthesis of ethyl 2-(3,5-dinitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-phenylthiazole-5-carboxylate with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions and purification methods are crucial for obtaining high yields and purity of the final product.

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Ethyl 2-amino-4-phenylthiazole-5-carboxylate + 3,5-dinitrobenzoyl chloride | Triethylamine, dichloromethane, room temperature |

| 2 | Purification | Recrystallization or chromatography |

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. In vivo studies have demonstrated that it can reduce inflammation markers in animal models. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation processes.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives including this compound. The compound was tested against various cancer cell lines and exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of thiazole derivatives revealed that this compound significantly reduced paw edema in rat models induced by carrageenan. The results indicated a reduction in inflammatory mediators such as TNF-alpha and IL-6 .

Case Study 3: Antimicrobial Efficacy

Research published in Pharmaceutical Biology investigated the antimicrobial efficacy of several thiazole compounds. This compound was found to be effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The dinitrobenzoyl moiety can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

- N-(3,5-Dinitrobenzoyl)-amino acids

Uniqueness

ETHYL 2-(3,5-DINITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of both a thiazole ring and a dinitrobenzoyl moiety, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications that are not typically observed in simpler compounds.

Biological Activity

Ethyl 2-(3,5-dinitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article will explore its biological activity based on available studies, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, which is known for diverse biological activities. The synthesis typically involves the coupling of thiazole derivatives with various functional groups, specifically dinitrobenzamide moieties. The structure can be represented as follows:

The synthesis process often includes multi-step reactions that optimize yields and purity, utilizing techniques such as NMR spectroscopy for characterization .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, derivatives containing 3,5-dinitrobenzamide exhibited significant antifungal activity against various strains of Candida, with Minimum Inhibitory Concentrations (MIC) ranging from 100 µg/mL to 500 µg/mL .

Table 1: Antifungal Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |

| Ethyl 2-(3,5-dinitrobenzamido) | Variable | Various Candida spp. |

The mechanism of action involves interference with fungal cell membranes and ergosterol synthesis, indicating a multitarget approach in disrupting fungal growth .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promise as a SIRT2 inhibitor in cancer cell lines. Research indicates that such compounds can induce cell death in a concentration-dependent manner. For example, a related compound demonstrated an IC50 value of approximately 8.6 μM against specific cancer cell lines .

Table 2: Anticancer Activity Overview

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Ethyl 2-(3,5-dinitrobenzamido) | ~8.6 | SCC13 |

| Other Thiazole Derivatives | Variable | Various Cancer Lines |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for SIRT2, leading to increased acetylation of α-tubulin and subsequent disruption of mitotic processes in cancer cells .

- Membrane Disruption : Similar to other dinitrobenzamide derivatives, it may disrupt the integrity of fungal cell membranes which is critical for their survival .

Case Studies

A notable study investigated the synthesis and biological evaluation of various thiazole derivatives that included this compound. The results indicated promising antimicrobial and anticancer activities across different strains and cell lines .

Another research highlighted the potential for these compounds in treating resistant strains of fungi and cancer cells due to their unique mechanisms that differ from traditional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.